molecular formula C22H29N3O6 B2477146 Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 899735-97-8

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate

Cat. No.: B2477146
CAS No.: 899735-97-8
M. Wt: 431.489
InChI Key: GOALGPKYNLYIMU-UHFFFAOYSA-N
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Description

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C22H29N3O6 and its molecular weight is 431.489. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for microtubule dynamics and cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . Furthermore, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it can destabilize many client proteins, disrupting multiple cellular processes . The inhibition of ERKs phosphorylation can affect the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The trimethoxyphenyl (tmp) group, a part of the compound, is known to be a critical component in maintaining suitable molecular conformations and contributing to high binding affinities to its targets This suggests that the compound may have good bioavailability

Result of Action

The compound’s action leads to a variety of molecular and cellular effects. It has shown notable anti-cancer effects by effectively inhibiting its targets . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

Biological Activity

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the tetrahydropyrrolo[1,2-a]pyrazine core and subsequent functionalization. While specific methods for synthesizing this exact compound were not found in the search results, related compounds with similar structures have been synthesized using various organic chemistry techniques. For instance, the synthesis of pyrrole derivatives often employs methods such as cyclization reactions and functional group modifications .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 3,4,5-trimethoxyphenyl moiety. For example, one study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines, particularly melanoma . The mechanism was attributed to the disruption of the folate cycle and inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

The mechanisms through which this compound may exert its biological effects could involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the activation of apoptotic pathways in cancer cells.

Other Biological Activities

Apart from anticancer effects, compounds with similar structural features have been investigated for their antimicrobial and anti-inflammatory properties. Pyrrole derivatives are known for their diverse biological activities including antiviral and antibacterial effects .

Case Study 1: Antiproliferative Effects

In a study examining a related compound with a 3,4,5-trimethoxyphenyl group, it was found to significantly reduce cell viability in melanoma cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death .

Case Study 2: Mechanistic Insights

Another investigation focused on the interaction of trimethoxyphenyl derivatives with DHFR. The results showed that these compounds bind efficiently to DHFR, leading to down-regulation of genes involved in folate metabolism in melanoma cells . This highlights a potential pathway through which this compound might exert its biological effects.

Data Summary

Biological Activity Mechanism Related Compounds Study Reference
AnticancerInhibition of DHFRTMECG
AntimicrobialROS GenerationVarious pyrrole derivatives
Anti-inflammatoryCell Cycle ArrestPyrrole derivatives

Properties

IUPAC Name

ethyl 3-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6/c1-5-31-19(26)8-9-23-22(27)25-12-11-24-10-6-7-16(24)20(25)15-13-17(28-2)21(30-4)18(14-15)29-3/h6-7,10,13-14,20H,5,8-9,11-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALGPKYNLYIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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